

Technical Guide: Physical Properties and Synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-nitrophenyl)-5-oxovalerate is an organic compound of interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate for various pharmacologically active molecules. The presence of a nitro-substituted phenyl ring and a keto-ester functionality offers versatile sites for chemical modification. This technical guide provides a summary of the available physical properties, a detailed synthetic pathway, and relevant experimental protocols.

Core Physical Properties

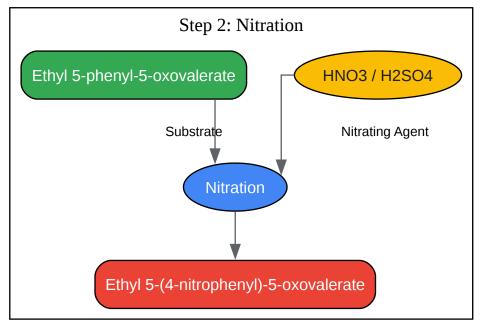
Experimentally determined physical properties for **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** are not readily available in the reviewed literature. However, computational predictions and data for the precursor, Ethyl 5-phenyl-5-oxovalerate, provide valuable insights.

Computed Physical Properties of Related Compounds

Property	Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate[1]	Ethyl 5-(2- acetoxyphenyl)-5- oxovalerate[2]	Ethyl 5-phenyl-3- oxopentanoate[3]
Molecular Formula	C13H14F2O3	C15H18O5	C13H16O3
Molecular Weight	256.25 g/mol	278.30 g/mol	220.26 g/mol
Boiling Point	343.9°C at 760 mmHg	Not Available	Not Available
Density	1.189 g/cm³	Not Available	Not Available
Flash Point	156.4°C	Not Available	Not Available
Solubility	Not Available	Not Available	Not Available
Refractive Index	1.48	Not Available	Not Available

Synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate


The synthesis of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** is most effectively achieved through a two-step process:


- Friedel-Crafts Acylation: Synthesis of the precursor, Ethyl 5-phenyl-5-oxovalerate.
- Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro group onto the phenyl ring of the precursor.

A direct Friedel-Crafts acylation of nitrobenzene is generally not feasible due to the strong deactivating nature of the nitro group.

Synthetic Workflow

Click to download full resolution via product page

Caption: Two-step synthesis of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate**.

Experimental Protocols Synthesis of Ethyl 5-phenyl-5-oxovalerate (Precursor) via Friedel-Crafts Acylation

Foundational & Exploratory

This protocol describes a general method for the Friedel-Crafts acylation to produce the precursor.

Materials:

- Benzene
- Ethyl glutaryl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- · Anhydrous magnesium sulfate
- Ice bath

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous dichloromethane.
- Cool the suspension in an ice bath.
- Slowly add a solution of ethyl glutaryl chloride in anhydrous dichloromethane from the dropping funnel to the cooled suspension with continuous stirring.
- After the addition is complete, add benzene dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
- Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 5phenyl-5-oxovalerate.

Synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate via Nitration

This protocol is adapted from a standard procedure for the nitration of an aromatic ester.

Materials:

- Ethyl 5-phenyl-5-oxovalerate
- Concentrated sulfuric acid (H₂SO₄)
- Concentrated nitric acid (HNO₃)
- Ice bath

Procedure:

- In a clean, dry flask, add concentrated sulfuric acid and cool it in an ice bath for approximately 10 minutes with swirling.
- Carefully add Ethyl 5-phenyl-5-oxovalerate to the cold sulfuric acid.
- Continue to cool the solution in the ice bath for another 5 minutes.
- In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

- Cool this nitrating mixture in an ice bath for at least 10 minutes.
- Using a Pasteur pipette, add the cold nitrating mixture dropwise to the cold solution of the ester in sulfuric acid. Maintain the reaction temperature around 0°C by continuous swirling in the ice bath. The addition should take approximately 10-15 minutes.
- After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes.
- Pour the reaction mixture over crushed ice. The product should precipitate as a solid.
- Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 5-(4-nitrophenyl)-5-oxovalerate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cas 898753-16-7,ETHYL 5-(2,5-DIFLUOROPHENYL)-5-OXOVALERATE | lookchem [lookchem.com]
- 2. Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate | C15H18O5 | CID 24727615 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-oxo-5-phenylpentanoate | C13H16O3 | CID 61162 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Properties and Synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1327885#ethyl-5-4-nitrophenyl-5-oxovalerate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com